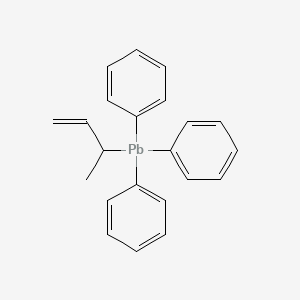![molecular formula C10H13ClN2O B14397930 N-[2-(4-Chlorophenyl)propan-2-yl]urea CAS No. 88466-22-2](/img/structure/B14397930.png)
N-[2-(4-Chlorophenyl)propan-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Chlorophenyl)propan-2-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group attached to a propan-2-yl moiety, which is further connected to a urea group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)propan-2-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the compound.
化学反应分析
Types of Reactions
N-[2-(4-Chlorophenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted urea derivatives.
科学研究应用
N-[2-(4-Chlorophenyl)propan-2-yl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of N-[2-(4-Chlorophenyl)propan-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-[2-(4-Bromophenyl)propan-2-yl]urea
- N-[2-(4-Fluorophenyl)propan-2-yl]urea
- N-[2-(4-Methylphenyl)propan-2-yl]urea
Uniqueness
N-[2-(4-Chlorophenyl)propan-2-yl]urea is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different activities and applications.
属性
CAS 编号 |
88466-22-2 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,13-9(12)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H3,12,13,14) |
InChI 键 |
PNFWGRFBHACUKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)Cl)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


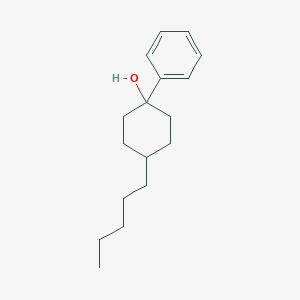
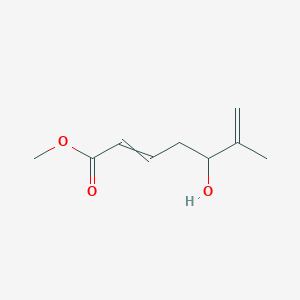

![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
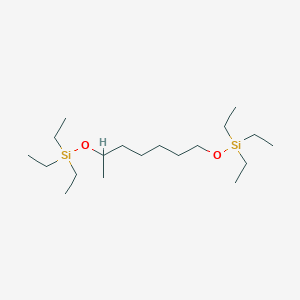

![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
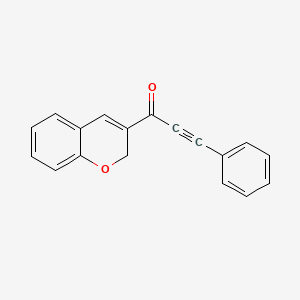



![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
